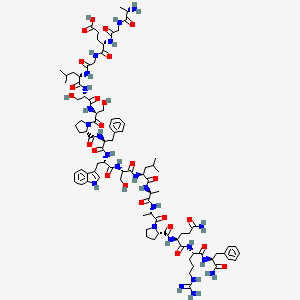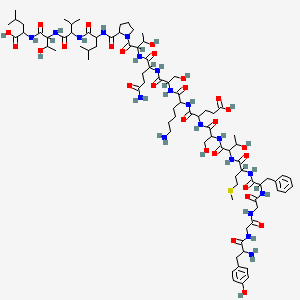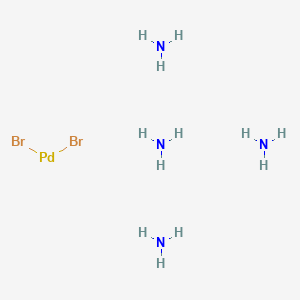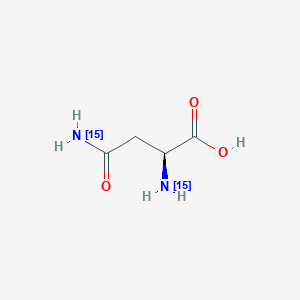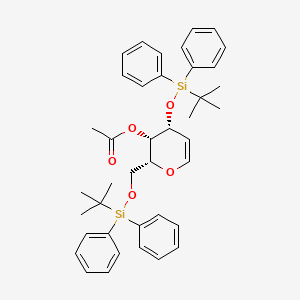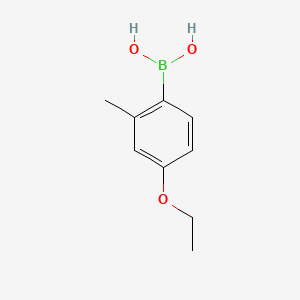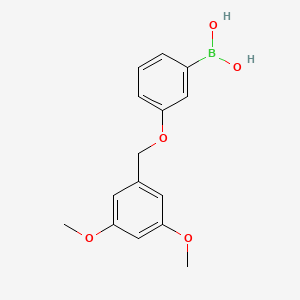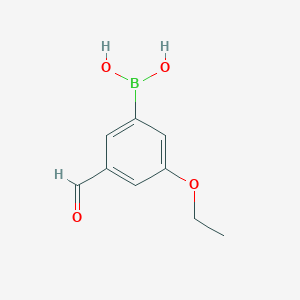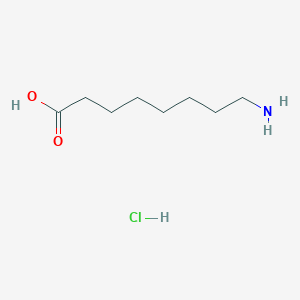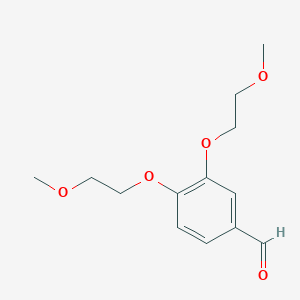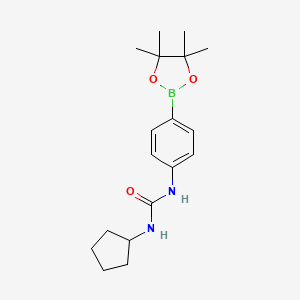
3-Chlor-5-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethyl)phenylboronic acid, or 3-C5TFPBA, is a boronic acid derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in various organic solvents, such as methanol, ethanol, and acetone. 3-C5TFPBA has a wide range of uses, including in biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Herstellung von Phenylboronsäure-Catechol-Estern
Phenylboronsäuren, wie z. B. „3-Chlor-5-(Trifluormethyl)phenylboronsäure“, können zur Herstellung von Phenylboronsäure-Catechol-Estern verwendet werden . Diese Ester werden aufgrund ihrer Stabilität und Reaktivität häufig in verschiedenen chemischen Reaktionen eingesetzt.
Bestimmung der Lewis-Acidität
Diese Verbindung kann zur Bestimmung der Lewis-Acidität verwendet werden . Lewis-Säuren sind Stoffe, die ein Elektronenpaar aufnehmen können, und die Fähigkeit, ihre Acidität zu messen, ist in vielen Bereichen der Chemie von entscheidender Bedeutung.
Synthese von Benzopyranonderivaten
Benzopyranonderivate wurden unter Verwendung von Phenylboronsäuren, einschließlich „this compound“, synthetisiert . Diese Derivate werden aufgrund ihrer biologischen Aktivität häufig in der medizinischen Chemie eingesetzt.
4. Synthese von mehrfach substituierten Olefinen und konjugierten Dienen Diese Verbindung kann zur Synthese von mehrfach substituierten Olefinen und konjugierten Dienen verwendet werden . Diese Arten von Verbindungen sind in der organischen Chemie und Materialwissenschaft wichtig.
Suzuki-Kreuzkupplungsreaktionen
„this compound“ kann in Suzuki-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art von Palladium-katalysierter Kohlenstoff-Kohlenstoff-Bindungsreaktion, die in der organischen Synthese weit verbreitet ist.
6. Herstellung von fluorierten aromatischen Poly(Ether-Amiden) Diese Verbindung kann zur Herstellung von fluorierten aromatischen Poly(Ether-Amiden) verwendet werden . Diese Arten von Polymeren haben eine breite Palette von Anwendungen, einschließlich der Herstellung von Hochleistungsmaterialien.
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-5-(trifluoromethyl)phenylboronic acid are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The interaction of 3-Chloro-5-(trifluoromethyl)phenylboronic acid with its targets involves two main processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . On the other hand, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-5-(trifluoromethyl)phenylboronic acid primarily involve the Suzuki-Miyaura cross-coupling reactions . These reactions are part of the broader carbon–carbon bond-forming reactions, which are crucial for the synthesis of various organic compounds . The downstream effects of these pathways include the formation of biologically active molecules .
Pharmacokinetics
The compound’s success in the suzuki–miyaura coupling reaction suggests that it has a relatively stable structure, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of 3-Chloro-5-(trifluoromethyl)phenylboronic acid’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reactions . Through these reactions, the compound contributes to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOZHNVFRLIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590376 | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160561-31-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



